1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one 1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16249931
InChI: InChI=1S/C9H8BrN3O/c1-6-4-7(2-3-8(6)10)13-9(14)11-5-12-13/h2-5H,1H3,(H,11,12,14)
SMILES:
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol

1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.:

Cat. No.: VC16249931

Molecular Formula: C9H8BrN3O

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one -

Specification

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
IUPAC Name 2-(4-bromo-3-methylphenyl)-4H-1,2,4-triazol-3-one
Standard InChI InChI=1S/C9H8BrN3O/c1-6-4-7(2-3-8(6)10)13-9(14)11-5-12-13/h2-5H,1H3,(H,11,12,14)
Standard InChI Key MBVZMFRTADXRHK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N2C(=O)NC=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazol-5-one ring system substituted at the N2 position by a 4-bromo-3-methylphenyl group. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. The bromine atom acts as an electron-withdrawing group, while the methyl substituent contributes to hydrophobic character.

Synthesis and Characterization

Synthetic Pathways

Industrial synthesis typically employs a two-step cyclization strategy:

Step 1: Condensation of 4-bromo-3-methylaniline with hydrazine hydrate yields the corresponding hydrazine intermediate.
Step 2: Cyclocondensation with triethyl orthoformate under acidic conditions (e.g., HCl/ethanol reflux) forms the triazolone core.

Reaction optimization focuses on controlling stoichiometric ratios (ideal 1:1.2 amine:orthoester) and temperature (70–90°C) to minimize byproducts like open-chain ureas.

Analytical Characterization

Modern characterization relies on multimodal spectroscopy:

  • ¹H NMR: Resonances at δ 2.4 ppm (methyl singlet) and δ 8.1–7.5 ppm (aromatic protons) confirm substitution patterns.

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3100 cm⁻¹ (N-H) validate ring formation.

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 255.08 with isotopic peaks confirming bromine presence.

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, critical for pharmacological applications.

Biological Activity and Mechanisms

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.8Topoisomerase II inhibition
A549 (Lung)18.2Tubulin destabilization

Antimicrobial Effects

Preliminary assays show moderate activity against Staphylococcus aureus (MIC = 64 μg/mL), attributed to membrane potential disruption. The bromine atom enhances lipophilicity, promoting bacterial cell wall penetration.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 0.23 mg/mL (pH 7.4), improving to 1.1 mg/mL under acidic conditions (pH 2.0) due to protonation of the triazolone NH group.

  • Plasma Stability: >80% remaining after 4 hours in human plasma, suggesting suitability for intravenous delivery.

ADMET Predictions

Computational models (SwissADME) indicate:

  • Moderate Caco-2 permeability (2.1 × 10⁻⁶ cm/s)

  • CYP3A4-mediated metabolism (t₁/₂ = 3.2 h)

  • High plasma protein binding (89%)

These properties underscore the need for prodrug strategies to enhance oral bioavailability.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors. For example, coupling with pyrimidine amines yields derivatives with enhanced EGFR affinity (Kd = 8.3 nM).

Materials Science

Incorporation into metal-organic frameworks (MOFs) exploits its rigid aromatic system. A 2024 study demonstrated a Cu-based MOF with 23% enhanced CO₂ adsorption capacity compared to benzotriazole analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator